Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
Description
Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate is a piperidine-piperazine hybrid compound characterized by a 2-nitrophenylsulfonyl group attached to the piperazine ring and an ethyl carboxylate moiety on the piperidine core. The 2-nitrophenylsulfonyl substituent is a strong electron-withdrawing group, which may enhance metabolic stability and influence receptor binding through steric and electronic effects.
Properties
Molecular Formula |
C18H26N4O6S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O6S/c1-2-28-18(23)20-9-7-15(8-10-20)19-11-13-21(14-12-19)29(26,27)17-6-4-3-5-16(17)22(24)25/h3-6,15H,2,7-14H2,1H3 |
InChI Key |
JHVHMMIVHHDNJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl Piperidine-4-Carboxylate Intermediate
The synthesis begins with ethyl piperidine-4-carboxylate, a commercially available building block. Alternatively, it can be prepared via esterification of piperidine-4-carboxylic acid using ethanol under acidic conditions.
Key Reaction Conditions :
Sulfonylation with 2-Nitrobenzenesulfonyl Chloride
The piperazine nitrogen is sulfonylated using 2-nitrobenzenesulfonyl chloride under mild basic conditions:
Procedure :
-
Ethyl 4-piperazin-1-ylpiperidine-1-carboxylate (1 eq) is dissolved in dichloromethane (DCM).
-
2-Nitrobenzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C, followed by triethylamine (2 eq).
-
The mixture is stirred at room temperature for 4–6 hours.
Critical Parameters :
-
Stoichiometry : Excess sulfonyl chloride (>1 eq) leads to disubstitution; thus, precise stoichiometry is vital.
-
Base : Triethylamine or diisopropylethylamine neutralizes HCl, driving the reaction.
One-Pot Coupling and Sulfonylation Strategy
Simultaneous Piperazine Installation and Sulfonylation
This method streamlines the synthesis by combining steps:
Procedure :
-
Ethyl piperidine-4-carboxylate (1 eq), 1-(2-nitrophenylsulfonyl)piperazine (1 eq), and potassium iodide (0.1 eq) are mixed in DMF.
-
The reaction is heated at 100°C for 24 hours under nitrogen.
Advantages :
Limitations :
-
Requires pre-synthesized 1-(2-nitrophenylsulfonyl)piperazine.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Preparation
A Merrifield resin-functionalized piperidine carboxylate is reacted with piperazine and sulfonylated on solid support:
Steps :
-
Resin-bound ethyl piperidine-4-carboxylate is swelled in DCM.
-
Piperazine (3 eq) and DIPEA (6 eq) are added, agitated at 50°C for 8 hours.
-
2-Nitrobenzenesulfonyl chloride (2 eq) is introduced, followed by cleavage from resin using TFA/DCM.
Yield : 58–63% (lower due to resin loading efficiency).
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Stepwise Substitution | 70–78% | 18–24 h | Moderate | High |
| One-Pot Synthesis | 65–72% | 24 h | Low | Moderate |
| Solid-Phase Synthesis | 58–63% | 24–48 h | High | Low |
| Catalytic Coupling | 50–60% | 12 h | High | Moderate |
Challenges and Optimization Strategies
-
Regioselectivity : Piperazine sulfonylation predominantly occurs at the less hindered nitrogen. Using bulky bases (e.g., DIPEA) favors monosubstitution.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the product from disulfonylated byproducts.
-
Scale-Up : Continuous flow reactors improve heat management and yield for stepwise substitution .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Hydrolysis: Formation of the carboxylic acid derivative.
Scientific Research Applications
Biological Activities
Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate has shown promising biological activities in several studies:
- Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can inhibit the proliferation of cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Cell Proliferation Inhibition : A study evaluated the cell proliferation activity of synthesized disulfonamide piperazine derivatives, including the target compound. The results revealed that these compounds exhibited notable activity against human buccal mucosa oral fibroblast primary cell lines, indicating their potential applications in cancer treatment .
- Mechanisms of Action : The mechanisms by which these compounds exert their effects are still under investigation. However, it is hypothesized that they may interact with specific biological targets such as enzymes or receptors involved in disease processes .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic routes. The initial steps often include the reaction of piperazine derivatives with various sulfonyl chlorides to form sulfonamide linkages. This method allows for the introduction of diverse functional groups that can enhance biological activity .
Table: Synthesis Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Piperazine + Sulfonyl Chloride | Basic conditions (Na2CO3) | Sulfonamide derivative |
| 2 | Sulfonamide + Carboxylic Acid Derivative | Acidic conditions | This compound |
Case Studies
Several case studies have highlighted the applications of this compound:
- Anticancer Research : In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various piperazine derivatives and evaluated their anticancer properties against different cancer cell lines. The findings suggested that modifications to the piperazine scaffold could lead to enhanced anticancer activity .
- Cell Line Studies : Another investigation focused on the effects of synthesized disulfonamide piperazine derivatives on cell proliferation in vitro. The study found that certain derivatives demonstrated significant inhibitory effects on cell growth, highlighting their potential as therapeutic agents .
- Pharmacological Profiles : A comprehensive evaluation of pharmacological profiles for related piperazine compounds indicated a broad spectrum of activities, including antimicrobial and anti-inflammatory effects, further supporting the versatility of this chemical class in drug development .
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through:
Binding to Enzymes: The sulfonyl group may form covalent bonds with enzyme active sites.
Receptor Interaction: The piperazine and pyridine moieties may interact with specific receptors, influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and its analogues:
Key Findings and Trends
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenylsulfonyl group in the target compound contrasts with the electron-donating 2-methoxyphenyl group in . Sulfonyl groups often improve metabolic stability and binding specificity, whereas methoxy groups may enhance receptor affinity (e.g., dopamine D2/D3 receptors) .
- Core Structure Impact : The tetrahydropyridine core in introduces ring unsaturation, altering conformational flexibility compared to fully saturated piperidine. This may explain its antibacterial efficacy via interference with bacterial enzymes .
- In contrast, the hydroxyl and hydroxyethyl groups in may enhance solubility but reduce membrane permeability .
Biological Activity
Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 356.41 g/mol
Structural Features
The compound features:
- A piperidine ring, which is known for its presence in many pharmacologically active compounds.
- A sulfonamide moiety, which enhances its biological activity.
- A nitrophenyl group that may contribute to its electronic properties and reactivity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives, including those similar to this compound. For instance, compounds with sulfonamide groups have shown significant activity against various bacterial strains, including resistant strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Sulfonamide Derivative | S. aureus | 16 µg/mL |
Antitumor Activity
Research indicates that piperazine derivatives exhibit antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Piperazine Derivatives
A study evaluated various piperazine derivatives, revealing that modifications at the piperazine nitrogen and aromatic rings significantly influenced cytotoxicity against cancer cell lines.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HeLa | 5.2 |
| Piperazine Analog A | MCF-7 | 3.8 |
Neuropharmacological Effects
Piperazine derivatives are also studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The modulation of serotonin receptors has been a focus area.
Research Findings
A study on related piperazine compounds showed promising results in reducing anxiety-like behaviors in animal models.
| Compound | Behavioral Test | Effect |
|---|---|---|
| This compound | Elevated Plus Maze | Increased time spent in open arms |
| Control Compound | - | No significant effect |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain neuropharmacological effects.
- Electrophilic Attack : The nitro group may facilitate electrophilic attack on biological targets.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
